molecular formula C9H8 B1295245 2-Methylphenylacetylene CAS No. 766-47-2

2-Methylphenylacetylene

Cat. No. B1295245
CAS RN: 766-47-2
M. Wt: 116.16 g/mol
InChI Key: MYBSUWNEMXUTAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methylphenylacetylene consists of a phenyl group (a ring of six carbon atoms) attached to an acetylene group (a carbon-carbon triple bond), with a methyl group (CH3) attached to the second carbon of the phenyl ring .

Scientific Research Applications

Organic Synthesis

2-Ethynyltoluene is a versatile building block in organic synthesis. It undergoes dimerization in the presence of an ionic catalyst , which can be a crucial step in synthesizing complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable for constructing aromatic compounds, which are foundational in creating pharmaceuticals, agrochemicals, and polymers.

Pharmaceutical Research

In pharmaceutical research, 2-Ethynyltoluene’s reactivity is exploited to synthesize intermediates for drug development . Its ethynyl group can be modified to create pharmacophores, which are parts of a molecule responsible for its biological activity. This compound’s derivatives could potentially lead to new treatments for various diseases.

Materials Science

2-Ethynyltoluene plays a role in materials science, particularly in the synthesis of novel organic materials . Its incorporation into polymers can alter their properties, such as thermal stability and rigidity, making them suitable for specific applications like coatings, adhesives, and electronic devices.

Chemical Engineering Processes

In chemical engineering, 2-Ethynyltoluene is used in process optimization. Its predictable reactivity profile allows for the development of efficient synthetic routes, minimizing waste and improving yield in industrial-scale chemical production .

Environmental Science

The compound’s interactions with other chemicals make it a subject of study in environmental science. Understanding its behavior in atmospheric conditions helps in modeling pollution patterns and developing mitigation strategies for volatile organic compounds .

Analytical Chemistry

2-Ethynyltoluene is used as a standard in analytical chemistry for calibrating instruments and developing analytical methods . Its distinct chemical signature helps in the accurate detection and quantification of complex mixtures.

Biochemistry

In biochemistry, 2-Ethynyltoluene’s derivatives are studied for their interactions with biological molecules. Research in this area can lead to insights into enzyme mechanisms and the design of biomimetic catalysts .

Agricultural Chemistry

Lastly, 2-Ethynyltoluene’s derivatives may find applications in agricultural chemistry. They can be used to synthesize compounds that protect crops from pests or enhance growth, contributing to sustainable agriculture practices .

Safety and Hazards

While specific safety data for 2-Methylphenylacetylene is not available, similar compounds like phenylacetylene are classified as flammable liquids. They can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-3-9-7-5-4-6-8(9)2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBSUWNEMXUTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113781-24-1
Record name Benzene, 1-ethynyl-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113781-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50227407
Record name 2-Methylphenylacetylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylphenylacetylene

CAS RN

766-47-2
Record name 2-Methylphenylacetylene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-2-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (10 g, 1.8 mol) added in 4 portions to a stirred solution of trimethyl-(2-methylphenyl)ethynylsilane (114.0 g, 0.61 mol) in methanol (400 ml) at 0° C. The mixture was stirred at 0° C. until the reaction was complete (by tlc 1:1 ethyl acetate:hexane). The mixture was neutralised by the addition of 10% hydrochloric acid and the product was extracted into dichloromethane (2×150 ml). The combined extracts were dried (MgSO4) and evaporated in vacuo. The residual oil was purified by short path distillation (Kugelrohr) to give 1-ethynyl-2-methylbenzene (52.03 g) as a clear oil. B.pt. 45° C./12 mBar. 250 MHz 1H-NMR (CDCl3) δ (ppm): 2.35 (s, 3H) (ArCH3), 3.2 (s, 1H)(CH), 7.0-7.2 (m, 3H) (3×ArH), 7.4 (m, 1H) (ArH); GC purity 98%, GC retention time 7.94 min.
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10 g
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114 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2-Ethynyltoluene undergoes microwave flash pyrolysis?

A1: According to the research, subjecting 2-Ethynyltoluene to microwave flash pyrolysis (MFP) primarily yields indene. This transformation occurs through a Roger Brown rearrangement, involving a 1,2-hydrogen shift to form a vinylidene intermediate, followed by cyclization [].

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